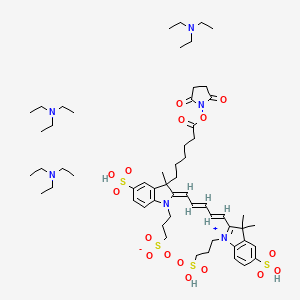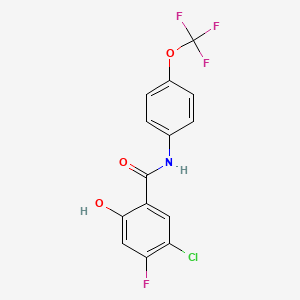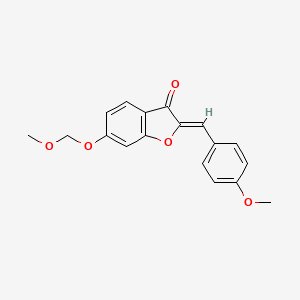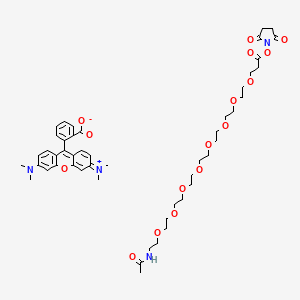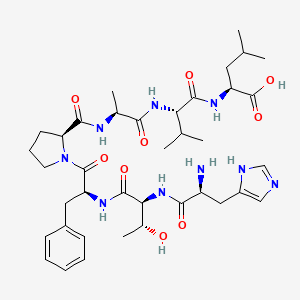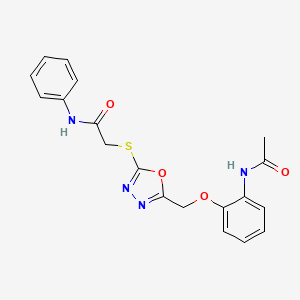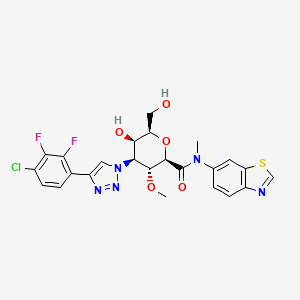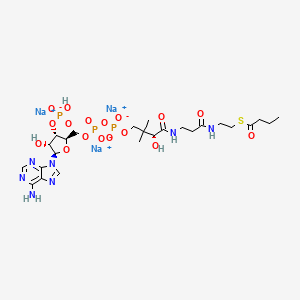
Butyryl-Coenzyme A (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyryl-Coenzyme A (trisodium) is an organic coenzyme A-containing derivative of butyric acid. It is a natural product found in many biological pathways, such as fatty acid metabolism (degradation and elongation), fermentation, and 4-aminobutanoate (GABA) degradation . This compound plays a crucial role as an intermediate in various metabolic processes, particularly in the conversion to and from crotonyl-Coenzyme A, mediated by butyryl-Coenzyme A dehydrogenase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-Coenzyme A (trisodium) typically involves the enzymatic conversion of butyric acid to butyryl-Coenzyme A. This process is facilitated by enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reaction conditions often require a controlled pH environment, typically around pH 7.0, and a temperature of 25°C to maintain enzyme activity .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (trisodium) involves the use of microbial fermentation processes. Specific strains of bacteria, such as Clostridium species, are employed to produce butyryl-Coenzyme A through the fermentation of butyric acid . The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyryl-Coenzyme A (trisodium) undergoes various chemical reactions, including:
Oxidation: Conversion to crotonyl-Coenzyme A by butyryl-Coenzyme A dehydrogenase.
Reduction: Conversion back to butyryl-Coenzyme A from crotonyl-Coenzyme A.
Substitution: Transfer of the Coenzyme A moiety to other molecules, such as acetate, resulting in the formation of butyrate and acetyl-Coenzyme A.
Common Reagents and Conditions
Common reagents used in these reactions include butyric acid, crotonyl-Coenzyme A, and various enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reactions typically occur under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and acetyl-Coenzyme A .
Aplicaciones Científicas De Investigación
Butyryl-Coenzyme A (trisodium) has a wide range of scientific research applications, including:
Mecanismo De Acción
Butyryl-Coenzyme A (trisodium) exerts its effects through its role as an intermediate in metabolic pathways. It participates in the conversion of butyric acid to crotonyl-Coenzyme A and vice versa, mediated by enzymes such as butyryl-Coenzyme A dehydrogenase . This conversion is essential for the production of energy and the regulation of various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Coenzyme A: Another coenzyme A-containing compound involved in metabolic processes.
Crotonyl-Coenzyme A: An intermediate in the conversion of butyryl-Coenzyme A.
Propionyl-Coenzyme A: Similar in structure and function, involved in fatty acid metabolism.
Uniqueness
Butyryl-Coenzyme A (trisodium) is unique due to its specific role in the conversion of butyric acid to crotonyl-Coenzyme A and its involvement in various metabolic pathways . Its high calculated potential Gibbs energy and specific enzymatic interactions distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C25H39N7Na3O17P3S |
|---|---|
Peso molecular |
903.6 g/mol |
Nombre IUPAC |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
Clave InChI |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
SMILES isomérico |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



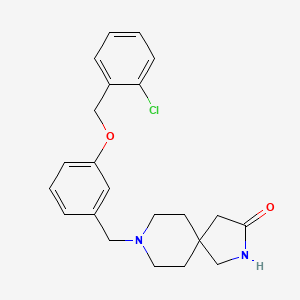

![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

